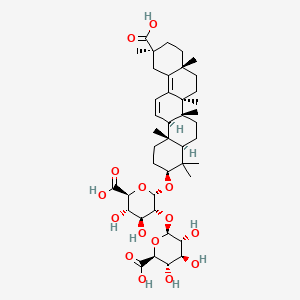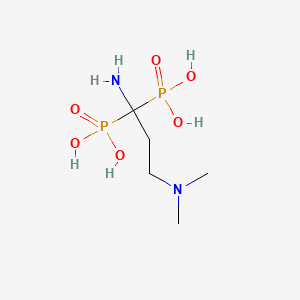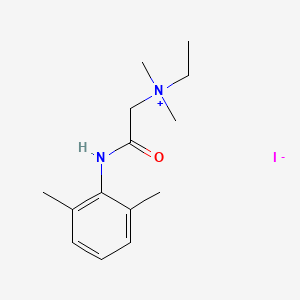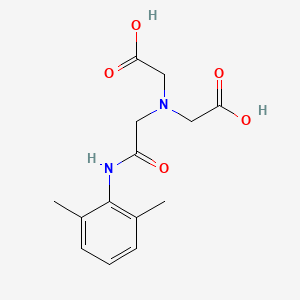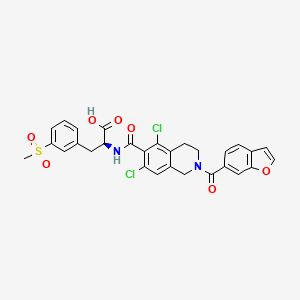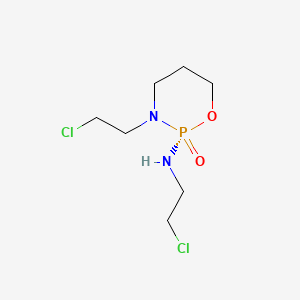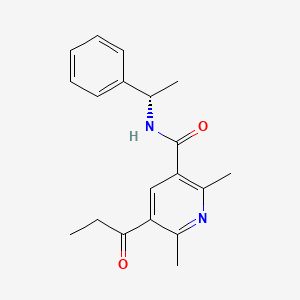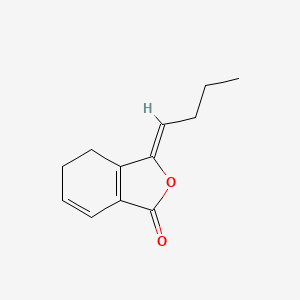
Ligustilide
Overview
Description
Ligustilide is a natural chemical compound belonging to the dihydrophthalide class. It is primarily found in wild celeries (Apium graveolens) and Angelica sinensis, among other plants . This compound is known for its potential pharmacological effects, including anti-inflammatory and neuroprotective properties .
Mechanism of Action
Target of Action
Ligustilide, a major bioactive component found in various medicinal plants, primarily targets the TRPA1 , PPARγ , and NF-κB signaling pathways . TRPA1 is a transient receptor potential channel that plays a crucial role in pain and inflammation . PPARγ is a nuclear receptor that regulates genes involved in lipid metabolism, inflammation, and glucose homeostasis . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
this compound exhibits a bimodal sensitivity to TRPA1, acting as a potent activator and also inducing a modest block of mustard oil (MO) activated currents . It inhibits the activation of NF-κB and AP-1 signaling, thus alleviating inflammation . This compound also activates PPARγ, which further inhibits the activation of NF-κB and AP-1 signaling .
Biochemical Pathways
this compound modulates several biochemical pathways. It reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2), inhibits the secretion of cytokines (IL-1α, IL-6, TNF-α), and differentiation factors (GM-CSF) in murine macrophages . It also reduces mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1α, IL-6), chemokines (CCL4/MIP-1β), and pro-inflammatory enzymes (iNOS) .
Pharmacokinetics
this compound exhibits poor oral bioavailability in rats due to extensive first-pass metabolic reactions . Seven metabolites of this compound have been identified, three of which are unequivocally characterized as butylidenephthalide, senkyunolide I, and senkyunolide H .
Result of Action
this compound diminishes the extent of the inflammatory response measured by the production of different mediators or metabolites (NO, PGE2, interleukins, cytokines, chemokines) . It also exhibits a wide range of pharmacological properties, including anti-inflammatory, neuroprotective , and vasodilatory effects .
Action Environment
The action of this compound may be influenced by environmental factors. For instance, its aromatization to dehydrothis compound (DH-Lig), which occurs during aging of its botanical sources, enhances TRPA1 inhibition and reduces activation . Furthermore, this compound is a volatile compound found in the essential oil of various herb roots, and the oil is obtained by distillation or supercritical CO2 extraction of the dried root .
Biochemical Analysis
Biochemical Properties
Ligustilide has been found to interact with several enzymes and proteins. For instance, it targets Prostaglandin-Endoperoxide Synthase 2 (PTGS2) to regulate the Bone Morphogenetic Protein/Smad Pathway . This interaction plays a crucial role in osteogenesis, the process of bone formation .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. In osteoporosis models, it has been found to inhibit osteoclastogenesis (the formation of osteoclasts, cells that break down bone) and promote osteogenesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it enhances the expression of PTGS2, Bone Morphogenetic Protein 2 (BMP2), and Smad4 in bone tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to increase serum estrogen levels and uterine weight in ovariectomy-treated rats
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to significantly increase bone mineral density, trabecular number, and trabecular bone volume/tissue volume at certain dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as PTGS2 and impacts metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ligustilide can be synthesized through various methods. One common approach involves the extraction from Angelica sinensis using ligroin solvent at normal temperature. The ligroin extract is then condensed and further processed using high-efficiency liquid phase techniques to obtain high-purity Z-ligustilide .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from the roots of plants like Angelica sinensis. The oil is obtained through distillation or supercritical CO2 extraction of the dried root . This method ensures the preservation of the volatile compounds, including this compound.
Chemical Reactions Analysis
Types of Reactions
Ligustilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dehydrothis compound, which has different biological activities.
Reduction: Reduction reactions can convert this compound into other phthalide derivatives.
Substitution: This compound can participate in substitution reactions, particularly with electrophilic reagents.
Common Reagents and Conditions
Oxidation: Triplet oxygen is commonly used for the oxidation of this compound under mild conditions without a catalyst.
Reduction: Reducing agents like sodium borohydride can be used for the reduction of this compound.
Substitution: Electrophilic reagents such as mustard oil can react with this compound.
Major Products
Oxidation: Dehydrothis compound
Reduction: Various phthalide derivatives
Substitution: Modified this compound compounds with altered biological activities
Scientific Research Applications
Ligustilide has a wide range of scientific research applications:
Comparison with Similar Compounds
Ligustilide is unique among similar compounds due to its versatile pharmacological profile. Similar compounds include:
Dehydrothis compound: An oxidized form of this compound with different biological activities.
Phthalides: A class of compounds with similar structures but varying biological effects.
Anti-inflammatory Prostaglandins: Compounds like 15-deoxy-Δ12,14-prostaglandin J2 share similar anti-inflammatory properties with this compound.
This compound stands out due to its ability to modulate multiple biological pathways, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVQXVFMNOFTMU-FLIBITNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C=CCC2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C(C=CCC2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4431-01-0, 81944-09-4 | |
| Record name | Ligustilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ligustilide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081944094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | z-ligustilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4431-01-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIGUSTILIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10HE68JD06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


